molecular formula C13H11N3O4 B2503467 1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1169992-18-0

1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2503467
CAS No.: 1169992-18-0
M. Wt: 273.248
InChI Key: FZMMPMIFKRJSCJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 273.248. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Predictions

A study detailed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including derivatives of 1-(Benzo[d][1,3]dioxol-5-yl). These compounds were synthesized via a one-pot condensation method. The biological activity of these synthesized compounds was predicted using PASS, indicating potential applications in various biological targets (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Activity

Research on 1-(5-Chloro-2-hydroxyphenyl) derivatives, including those with 1,2,4-oxadiazole moieties, highlighted their significant antioxidant activity. This study found that some compounds exhibited antioxidant activity 1.5 times higher than ascorbic acid, indicating their potential as powerful antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Antimicrobial Activity

Another study synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including pyrrolidine rings, and evaluated their strong antimicrobial activity. A structure–activity relationship study indicated the potential of these compounds for developing antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Electrochromic Materials

A distinctive application is seen in the development of electrochromic materials. A specific study focused on synthesizing and analyzing the performance of novel pyridine- and oxadiazole-containing materials for organic light-emitting diodes (OLEDs), highlighting the versatility of oxadiazole derivatives in electronic applications (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Anticancer Activity

Research into pyridine-3-carbonitrile derivatives, which include the benzo[d][1,3]dioxol moiety, showcased their synthesis and evaluation against breast cancer cell lines. The study's results suggested that these compounds possess potent anticancer activity, highlighting the therapeutic potential of such derivatives (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12-3-8(13-14-6-20-15-13)5-16(12)9-1-2-10-11(4-9)19-7-18-10/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMPMIFKRJSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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